molecular formula C5H6Br2N2 B7885355 5-Bromopyridin-2-amine hydrobromide

5-Bromopyridin-2-amine hydrobromide

Cat. No.: B7885355
M. Wt: 253.92 g/mol
InChI Key: PEPWAHSFPVCCJI-UHFFFAOYSA-N
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Description

5-Bromopyridin-2-amine hydrobromide is a brominated aromatic amine reagent. It is commonly used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various compounds. The compound is known for its high reactivity due to the presence of both bromine and amino groups, making it a valuable building block in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridin-2-amine hydrobromide typically involves the bromination of 2-aminopyridine. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which are valuable in pharmaceutical and material science research .

Mechanism of Action

The mechanism of action of 5-Bromopyridin-2-amine hydrobromide involves its reactivity as a nucleophile and electrophile. The bromine atom acts as a leaving group in substitution reactions, while the amino group can form hydrogen bonds and participate in nucleophilic attacks. These properties make it a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 5-Bromopyridin-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of specialized compounds and in applications requiring precise molecular modifications .

Properties

IUPAC Name

5-bromopyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPWAHSFPVCCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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